molecular formula C9H16O2 B13800962 Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2R)-rel- CAS No. 5075-48-9

Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2R)-rel-

Katalognummer: B13800962
CAS-Nummer: 5075-48-9
Molekulargewicht: 156.22 g/mol
InChI-Schlüssel: ZWABCHPDBORTSF-HTQZYQBOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2R)-rel- is a chemical compound with a unique structure characterized by a cyclopropane ring attached to a carboxylic acid group and a pentyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2R)-rel- typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method involves the reaction of a pentyl-substituted alkene with a diazo compound in the presence of a metal catalyst to form the cyclopropane ring. Subsequent oxidation or hydrolysis steps can introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2R)-rel- can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2R)-rel- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions involving cyclopropane derivatives.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2R)-rel- involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can act as a reactive site, participating in various biochemical pathways. The carboxylic acid group may also play a role in binding to specific proteins or other biomolecules, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Cyclopropanecarboxylic acid, trans-2-phenyl-, 4-methyl-2-pentyl ester
  • Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester

Uniqueness

Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2R)-rel- is unique due to its specific stereochemistry and the presence of both a cyclopropane ring and a pentyl side chain. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

5075-48-9

Molekularformel

C9H16O2

Molekulargewicht

156.22 g/mol

IUPAC-Name

(1R,2R)-2-pentylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-7-6-8(7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/t7-,8-/m1/s1

InChI-Schlüssel

ZWABCHPDBORTSF-HTQZYQBOSA-N

Isomerische SMILES

CCCCC[C@@H]1C[C@H]1C(=O)O

Kanonische SMILES

CCCCCC1CC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.